Ethyl 3-amino-3-(4-chlorophenyl)propanoate

Description

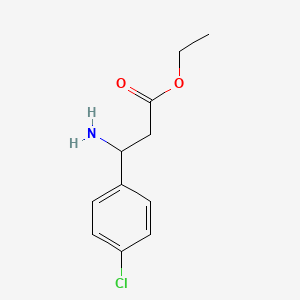

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNGCIJNXBVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278807 | |

| Record name | Ethyl β-amino-4-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94104-33-3 | |

| Record name | Ethyl β-amino-4-chlorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94104-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl β-amino-4-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 3 Amino 3 4 Chlorophenyl Propanoate

Reactions Involving the Amino Group

The primary amino group is a potent nucleophile, enabling a variety of transformations including the formation of amides, imines, and other derivatives through reactions with electrophilic species.

The primary amine of Ethyl 3-amino-3-(4-chlorophenyl)propanoate can react with carboxylic acids or their activated derivatives to form a stable amide bond. This transformation is fundamental in peptide synthesis, where the compound can act as a β-amino acid surrogate. The reaction typically requires the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Commonly used peptide coupling strategies, such as those employing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), are effective for this purpose. nih.govbachem.com The EDC activates the carboxyl group, which then reacts with NHS to form an active ester. This intermediate readily reacts with the amino group of this compound to yield the corresponding amide. This methodology is widely applied in the synthesis of dipeptides and other amide-containing structures. nih.govgoogleapis.com For instance, the coupling of 3-amino-3-arylpropanoic acids with other amino acids like valine has been documented to create dipeptide compounds. googleapis.com

Table 1: Example of Amidation Reaction

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

|---|

The reaction of the primary amino group with aldehydes or ketones results in the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). wikipedia.orguokerbala.edu.iq This condensation reaction is typically reversible and acid-catalyzed. uokerbala.edu.iqmasterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. uokerbala.edu.iqlibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the imine. masterorganicchemistry.comlibretexts.org

Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. uokerbala.edu.iq The formation of these compounds is a common strategy in organic synthesis and medicinal chemistry. nih.govnih.gov

Table 2: Example of Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It can participate in nucleophilic addition reactions with a variety of electron-deficient substrates (electrophiles). chadsprep.comyoutube.com This reactivity is fundamental to many organic transformations. libretexts.org Beyond the reaction with carbonyls, the amino group can add to other activated systems such as α,β-unsaturated carbonyl compounds in a Michael addition reaction, or react with acyl halides and anhydrides. The efficiency of these reactions depends on the reactivity of the electrophile and the reaction conditions employed.

The amino group provides a convenient handle for the chemical derivatization of this compound. This is particularly useful for chemical tagging, where a specific moiety is attached to facilitate detection, purification, or to impart new properties to the molecule. For instance, fluorescent tags can be introduced by reacting the amine with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag), a method commonly used for the analysis of amino acids. waters.com For complete derivatization, a 4-6x molar excess of the reagent is often required, and the pH must be controlled within a range of 8.2 to 10.1. waters.com

Other derivatizing agents, such as ethyl chloroformate, can also be used to modify the amino group, which is a technique applied in the GC analysis of amino acids. researchgate.net These strategies underscore the utility of the amino group for functionalization.

Reactions Involving the Ester Group

The ethyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. wiley-vch.desigmaaldrich.comnih.gov This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in the presence of a strong acid and excess water.

Additionally, enzymatic hydrolysis using lipases offers a method for stereoselective conversion, which can be used for the kinetic resolution of racemic mixtures of similar β-amino esters. nih.gov The resulting carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid, is a valuable building block in its own right. wiley-vch.desigmaaldrich.commanchesterorganics.com

Table 3: Conditions for Ester Hydrolysis

| Reaction Type | Reagents | Product |

|---|---|---|

| Base-catalyzed Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Amino-3-(4-chlorophenyl)propanoic acid |

| Acid-catalyzed Hydrolysis | H₃O⁺, Heat | 3-Amino-3-(4-chlorophenyl)propanoic acid |

Transesterification Reactions for Altering Ester Moieties

The ethyl ester functionality of this compound can be exchanged for other alkoxy groups through transesterification. This reaction involves treating the ester with a different alcohol, typically in the presence of an acid or base catalyst. The process is an equilibrium reaction, and to drive it towards the desired product, the reactant alcohol is often used in large excess or the leaving alcohol (ethanol in this case) is removed as it forms.

This method allows for the synthesis of a library of ester derivatives from a single precursor, which can be useful for modifying the compound's physical properties, such as solubility or melting point, or for introducing specific functionalities within the ester group. libretexts.org

| Reactant Alcohol | Catalyst Type | Potential Product | Significance of Moiety |

|---|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) | Mthis compound | Alters solubility and volatility. |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 3-amino-3-(4-chlorophenyl)propanoate | Introduces a group removable by hydrogenolysis. |

| tert-Butanol ((CH₃)₃COH) | Acid (e.g., H₂SO₄) | tert-Butyl 3-amino-3-(4-chlorophenyl)propanoate | Provides a bulky ester group, often used as a protecting group. |

| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Specific Catalysts | 2-(Methacryloyloxy)this compound | Introduces a polymerizable group for materials science applications. researchgate.net |

Reductions to Alcohol Derivatives (e.g., to propan-1-ol)

The ester group of this compound can be chemically reduced to a primary alcohol, yielding the corresponding amino alcohol derivative, 3-amino-3-(4-chlorophenyl)propan-1-ol. sigmaaldrich.comachemblock.comnih.gov This transformation is a fundamental reaction in organic synthesis, converting the carboxylic acid derivative into a primary alcohol.

Powerful reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The stoichiometry of the reducing agent must be carefully controlled. Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but may be used under specific conditions or with activating agents. The resulting amino alcohol is a valuable chiral building block for further synthetic applications. google.com

| Reducing Agent | Abbreviation | Typical Conditions | Reactivity and Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Highly reactive, non-selective. Reduces most carbonyl functional groups. Requires aqueous workup. |

| Lithium Borohydride | LiBH₄ | THF, reflux | More reactive than NaBH₄, can reduce esters. Safer to handle than LiAlH₄. |

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol (B145695), often with additives (e.g., LiCl) | Generally unreactive towards esters, but reactivity can be enhanced. |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene or CH₂Cl₂, low temperature (-78°C) | Can be used to reduce esters to aldehydes or alcohols depending on stoichiometry and temperature. |

Transformations of the Aromatic Ring

The 4-chlorophenyl group is not merely a static substituent; it is an active site for further chemical modification, enabling the synthesis of a wide range of analogs with diverse properties.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The benzene (B151609) ring of the molecule can undergo electrophilic aromatic substitution (SEAr), allowing for the introduction of new functional groups. acs.org The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the chloro group and the 3-amino-3-ethoxycarbonylpropyl side chain.

The chlorine atom is an ortho-, para-directing group, while also being deactivating towards electrophilic attack. masterorganicchemistry.com The side chain's effect is more complex. The amino group, if unprotonated, is a strong activating, ortho-, para-director. However, most SEAr reactions (e.g., nitration, sulfonation) are performed under strong acidic conditions, which would protonate the amine to form an ammonium (B1175870) group (-NH₃⁺). This ammonium group is a powerful deactivating, meta-directing group. youtube.com Therefore, under standard SEAr conditions, the reaction will be sluggish, and substitution will be directed to the positions meta to the side chain (positions 2 and 6) and ortho to the chloro group (positions 3 and 5). The outcome is a competition between the two directing groups, with substitution likely occurring at position 3 (and 5), which is ortho to the chlorine and meta to the protonated side chain.

| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Ethyl 3-amino-3-(4-chloro-3-nitrophenyl)propanoate |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | Ethyl 3-amino-3-(3-bromo-4-chlorophenyl)propanoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 3-amino-3-(4-chloro-3-sulfophenyl)propanoate |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Generally low yielding due to deactivation of the ring. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Generally low yielding due to deactivation of the ring. |

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

The chlorine atom on the phenyl ring serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design have enabled their efficient use in these transformations. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org By choosing the appropriate boronic acid, the chlorine atom can be replaced with various alkyl, alkenyl, or (hetero)aryl groups. This is a highly versatile method for creating biaryl structures or introducing other carbon-based fragments. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with an amine. wikipedia.org This allows for the synthesis of derivatives where the chlorine is replaced by a primary or secondary amine, an amide, or a nitrogen-containing heterocycle. researchgate.netnih.gov This reaction is exceptionally broad in scope and crucial for synthesizing complex nitrogen-containing molecules. libretexts.org

Other Cross-Couplings: Other important reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), each providing a unique pathway to further diversify the aromatic ring. libretexts.orgscirp.org

| Reaction Name | Coupling Partner | Bond Formed | Example Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C(sp²)-C(sp²) | Ethyl 3-amino-3-(biphenyl-4-yl)propanoate derivative |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Ethyl 3-amino-3-(4-(dialkylamino)phenyl)propanoate |

| Sonogashira | Terminal alkyne (R-C≡CH) | C(sp²)-C(sp) | Ethyl 3-amino-3-(4-(alkynyl)phenyl)propanoate |

| Heck | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | Ethyl 3-amino-3-(4-vinylphenyl)propanoate derivative |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com Given its structure as a β-amino ester, this compound is a potential substrate for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). researchgate.netnih.gov

In a hypothetical Ugi reaction, the primary amine of this compound would react with a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.org The reaction proceeds through the formation of an imine between the amine and the carbonyl, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield a complex α-acylamino amide product. The use of a β-amino ester as the amine component would lead to the formation of unique peptide-like structures, or peptidomimetics, in a single, highly convergent step. wikipedia.org

| Component | Role | Example Reactant |

|---|---|---|

| Amine | Nucleophile | This compound |

| Carbonyl | Electrophile | Isobutyraldehyde |

| Carboxylic Acid | Proton source & Acyl donor | Acetic Acid |

| Isocyanide | C1 synthon | tert-Butyl isocyanide |

| Resulting Product: A complex α-acylamino amide containing moieties from all four reactants. |

Conformational Analysis and Intermolecular Interactions in Ethyl 3 Amino 3 4 Chlorophenyl Propanoate Systems

Crystal Engineering and Solid-State Structural Investigations

The precise arrangement of molecules in the solid state is fundamental to a compound's physical properties. While a specific crystal structure for Ethyl 3-amino-3-(4-chlorophenyl)propanoate is not publicly available, insights can be gleaned from the crystal structures of closely related compounds. For instance, studies on other substituted β-amino esters and compounds containing the 4-chlorophenyl moiety provide a framework for understanding the likely packing motifs.

Crystal engineering principles suggest that the presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl group of the ester), as well as the bulky and polarizable chlorophenyl group, will lead to a highly ordered and stable crystal lattice. The 4-chlorophenyl group, in particular, can participate in various non-covalent interactions, including halogen bonding and π-π stacking, which are significant forces in directing supramolecular assembly.

Analysis of Hydrogen Bonding Networks and Their Role in Supramolecular Assembly

Hydrogen bonds are expected to be the dominant intermolecular force in the crystal structure of this compound. The primary amine (-NH2) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ethyl ester group serves as a primary hydrogen bond acceptor.

It is probable that the molecules form hydrogen-bonded dimers or chains. A common motif in related structures involves the formation of a cyclic R2(2)(8) graph set, where two molecules are linked through a pair of N-H···O hydrogen bonds. These interactions would create a robust network, contributing significantly to the stability of the crystal packing. The chlorine atom of the 4-chlorophenyl group can also act as a weak hydrogen bond acceptor, potentially forming C-H···Cl interactions that further stabilize the three-dimensional structure.

Dihedral Angle Analysis and Molecular Conformations

The conformation of this compound in the solid state is largely determined by the torsion or dihedral angles along its flexible backbone. The key dihedral angles that define the molecular shape include:

N-Cα-Cβ-C=O: This angle determines the relative orientation of the amino group and the carbonyl group.

Cα-Cβ-C(=O)-O: This angle describes the conformation of the ester group.

Cβ-Cα-C(aryl)-C(aryl): This angle defines the orientation of the 4-chlorophenyl ring relative to the main chain.

Conformational Preferences in Different Physical States

The conformational landscape of this compound is not static and can vary depending on the physical state (solid, liquid, or in solution).

Solid State: In the crystalline form, the molecule is locked into a single, low-energy conformation that allows for optimal packing and strong intermolecular interactions. This conformation is a result of the balance between intramolecular steric effects and the drive to maximize intermolecular forces like hydrogen bonding.

Solution: In solution, the molecule will exist as an equilibrium of different conformers due to the increased thermal energy and the influence of the solvent. The polarity of the solvent will play a significant role in determining the preferred conformations. In polar solvents, conformations that expose the polar amino and ester groups will be favored, while in nonpolar solvents, more folded conformations might be prevalent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be instrumental in studying these conformational equilibria in solution.

Gas Phase: In the gas phase, free from intermolecular interactions, the conformation will be solely governed by intramolecular forces, such as steric repulsion and hyperconjugation. Computational modeling is a powerful tool to predict the most stable gas-phase conformations.

A comprehensive understanding of these conformational preferences is essential for applications where the molecule interacts with biological targets or participates in chemical reactions in different media.

Computational and Theoretical Investigations of Ethyl 3 Amino 3 4 Chlorophenyl Propanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of compounds like Ethyl 3-amino-3-(4-chlorophenyl)propanoate.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For a molecule like this compound, DFT calculations would typically reveal that the HOMO is localized on the more electron-rich parts of the molecule, such as the amino group and the phenyl ring. Conversely, the LUMO would be distributed over the electron-withdrawing ester group and the chlorophenyl ring. In studies of similar compounds, such as 2-(2-Chlorophenyl)benzimidazole, DFT calculations using the B3LYP functional have been employed to determine these orbital energies and their distributions, providing a basis for understanding the molecule's electronic transitions and charge transfer possibilities researchgate.net.

Below is an illustrative data table of what typical HOMO-LUMO energy values might look like for a related compound, as specific data for the target molecule is not available.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, as well as the chlorine atom, due to the high electronegativity of these atoms. Positive potential would be expected around the hydrogen atoms of the amino group and the aliphatic chain. Computational studies on molecules like 2-(2-Chlorophenyl)benzimidazole have successfully used MEP analysis to understand charge distribution and reactive sites researchgate.net.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, identifying the most stable arrangements of its atoms. These simulations can also shed light on how the molecule interacts with other molecules, such as solvents or biological macromolecules.

In the context of poly(β-amino ester)s, a class of compounds to which the target molecule belongs, MD simulations have been used to understand their molecular organization and interactions in systems for siRNA delivery acs.org. Such simulations can reveal key intermolecular interactions, like hydrogen bonding and van der Waals forces, that govern the behavior of these molecules in different environments.

Spectroscopic Property Predictions through Computational Chemistry

Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies and electronic transition energies, researchers can interpret experimental spectra and gain a deeper understanding of the molecule's structure and electronic properties.

For instance, theoretical calculations of the vibrational frequencies of 2-(2-Chlorophenyl)benzimidazole have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational bands researchgate.net. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectra, providing information about the electronic transitions within the molecule.

An example of a data table showing a comparison of calculated and experimental vibrational frequencies for a related compound is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3400 | 3380 |

| C=O Stretch | 1730 | 1725 |

| C-Cl Stretch | 750 | 745 |

This is an interactive data table. You can sort and filter the data.

Investigations into Tautomerism and Positional Isomerism Effects on Electronic Properties

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Positional isomers have the same functional groups but at different positions on the parent chain or ring. Both tautomerism and positional isomerism can significantly impact the electronic properties and reactivity of a molecule.

Emerging Research Directions and Future Prospects for Ethyl 3 Amino 3 4 Chlorophenyl Propanoate Research

Development of Sustainable and Green Chemistry Approaches for its Synthesis

A significant focus of contemporary research is the development of environmentally conscious and sustainable methods for synthesizing ethyl 3-amino-3-(4-chlorophenyl)propanoate. The principles of green chemistry are being actively applied to mitigate the environmental impact associated with traditional synthetic routes, which often rely on stoichiometric reagents and harsh reaction conditions that generate considerable waste.

Furthermore, the exploration of alternative, eco-friendly solvents is gaining traction. The use of water, supercritical fluids, and bio-derived solvents is being investigated to replace the volatile organic compounds (VOCs) that have been traditionally employed. The development of one-pot, multicomponent reactions also represents a significant step forward in green synthesis. By combining multiple synthetic steps into a single operation, these methods reduce energy consumption, minimize the need for intermediate purification, and decrease waste generation.

Integration into Flow Chemistry Systems for Continuous Production

The transition from traditional batch production to continuous flow chemistry systems marks a paradigm shift in the synthesis of this compound. Flow chemistry offers numerous advantages, including enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product consistency.

The inherent safety of flow chemistry, due to the small volumes of reactants being processed at any given moment, makes it an attractive platform for industrial-scale production. Moreover, the scalability of flow systems, which can be achieved by extending the operational duration or by employing parallel reactor setups, provides a flexible and efficient means of meeting production demands. Researchers are actively engaged in designing and optimizing flow reactor configurations specifically for the synthesis of β-amino esters. This includes the development of immobilized catalysts within the flow system and the integration of real-time analytical techniques for process monitoring and control, ensuring high product purity and yield.

Exploration of Nanocatalysis in Transformations Involving the Compound

The field of nanocatalysis, which utilizes nanomaterials as catalysts, is emerging as a transformative force in the synthesis of this compound. The unique physicochemical properties of nanocatalysts, such as their high surface-area-to-volume ratio and quantum-scale effects, can lead to remarkable enhancements in catalytic activity and selectivity.

A diverse array of nanocatalysts, including metal nanoparticles, metal oxides, and magnetic nanoparticles, are being investigated for their performance in the key synthetic transformations that yield β-amino esters. For instance, the use of magnetic nanoparticles as catalysts offers a streamlined approach to catalyst recovery and recycling, as they can be easily separated from the reaction mixture using an external magnetic field. A particularly exciting area of research is the development of chiral nanocatalysts for the asymmetric synthesis of enantiomerically pure β-amino esters. This is of paramount importance as the biological activity of such compounds is often stereospecific. Future research in this domain is expected to focus on the design of more robust, selective, and environmentally benign nanocatalytic systems.

Investigation of Novel Derivatives for Advanced Material Science Applications

Beyond its role as a synthetic intermediate, researchers are exploring the potential of novel derivatives of this compound in the realm of advanced material science. The inherent functional groups of the molecule, specifically the amino and ester moieties, serve as versatile handles for chemical modification, enabling the creation of new materials with tailored properties.

By incorporating this β-amino ester into polymer backbones or as pendant groups, it is possible to synthesize polymers with enhanced thermal stability, unique optical properties, or other desirable characteristics. The amino group can also function as a cross-linking site, facilitating the formation of robust hydrogels and thermosetting materials. The derivatization of this compound opens up possibilities for the development of novel surfactants, liquid crystals, and other functional materials. Although this area of research is still in its nascent stages, it holds significant promise for expanding the applications of this versatile chemical scaffold.

In-depth Mechanistic Studies of Key Synthetic Transformations and Reactions

A deep and thorough understanding of the reaction mechanisms underlying the synthesis of this compound is fundamental to optimizing existing synthetic methods and innovating new ones. To this end, researchers are employing a synergistic approach that combines experimental investigations with computational modeling to unravel the intricate details of these chemical transformations.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis are being utilized to identify reaction intermediates and transition states. This empirical data is then complemented by computational methods, such as density functional theory (DFT) calculations, to provide a comprehensive picture of the reaction pathways and the energetic landscapes that govern them. These mechanistic insights are invaluable for the rational design of new catalysts and the optimization of reaction conditions. By elucidating the molecular-level interactions between reactants, catalysts, and solvents, scientists can devise more efficient and selective synthetic strategies, thereby advancing the state-of-the-art in the production of this compound and its analogs.

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-3-(4-chlorophenyl)propanoate, and how are intermediates purified?

The compound is typically synthesized via a three-step process :

- Step 1 : Condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate under basic conditions to form an α,β-unsaturated nitrile intermediate.

- Step 2 : Reduction of the nitrile group to an amine using catalytic hydrogenation or sodium borohydride in the presence of a palladium catalyst.

- Step 3 : Esterification or protection of the amine group (e.g., using Boc anhydride) to stabilize the product . Purification involves recrystallization from ethanol/water or preparative HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : and NMR are used to verify the aromatic proton environment (δ 7.2–7.4 ppm for 4-chlorophenyl) and ester carbonyl (δ 170–175 ppm) .

- FT-IR : Confirms the presence of amine (N–H stretch, ~3350 cm) and ester (C=O stretch, ~1730 cm) groups .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]) at m/z 258.7 .

Q. How is X-ray crystallography applied to determine its molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX software resolves bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles between the aromatic and propanoate moieties. Data collection is performed on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., regioisomers or dehalogenated derivatives) be minimized during synthesis?

- Optimized reaction conditions : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis.

- Catalyst tuning : Palladium on carbon (Pd/C) with controlled hydrogen pressure reduces undesired dechlorination .

- Chromatographic separation : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from regioisomers .

Q. What strategies resolve crystallographic data contradictions (e.g., twinned crystals or anisotropic displacement)?

- Twinning analysis : SHELXL’s TWIN command refines data from non-merohedral twins.

- Anisotropic refinement : Apply the RIGU restraint in SHELX to model disordered atoms, supported by Hirshfeld surface analysis to validate intermolecular interactions .

Q. How does modifying the ester or amine group impact bioactivity (e.g., enzyme inhibition)?

- Ester hydrolysis : Replacing the ethyl group with methyl or tert-butyl alters metabolic stability (tested via in vitro microsomal assays).

- Amine functionalization : Introducing a trifluoromethyl group enhances binding affinity to target enzymes (e.g., kinase assays show IC shifts from 15 µM to 2.3 µM) .

Q. What advanced analytical methods validate trace impurities in high-purity samples?

- HRMS-TOF : Detects impurities at <0.1% levels (e.g., dechlorinated byproducts at m/z 224.2).

- 2D NMR (HSQC/HMBC) : Assigns stereochemistry and identifies residual solvent peaks .

Methodological Challenges

Q. How to address discrepancies between computational and experimental spectral data?

- DFT calculations : Gaussian 16 simulations (B3LYP/6-311++G**) predict NMR shifts with <2 ppm deviation.

- Cross-validation : Compare IR and Raman spectra to distinguish between polymorphic forms .

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.